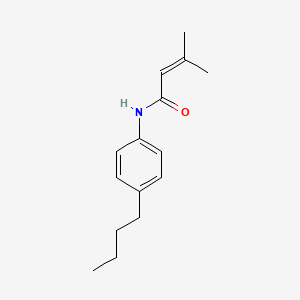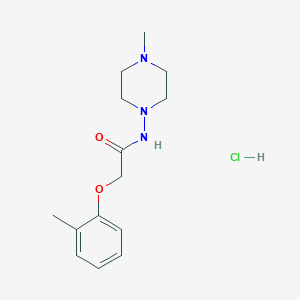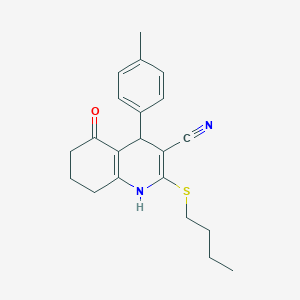
2-(2-ethoxyphenoxy)-N-(1-phenylethyl)acetamide
Vue d'ensemble
Description
2-(2-ethoxyphenoxy)-N-(1-phenylethyl)acetamide is a useful research compound. Its molecular formula is C18H21NO3 and its molecular weight is 299.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 299.15214353 g/mol and the complexity rating of the compound is 328. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer, Anti-inflammatory, and Analgesic Activities
A study by Rani et al. (2014) developed novel series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives through the Leuckart synthetic pathway, aiming to create new chemical entities with potential anticancer, anti-inflammatory, and analgesic properties. Their research demonstrated that compounds containing halogens on the aromatic ring exhibited significant anticancer and anti-inflammatory activities. One compound, in particular, N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, showed promising anticancer, anti-inflammatory, and analgesic activities, highlighting its potential as a therapeutic agent Rani et al., BioMed Research International, 2014.
Chemoselective Acetylation
Magadum and Yadav (2018) investigated the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs, using immobilized lipase as a catalyst. Their study optimized the process and studied various parameters affecting the reaction. This research provides insights into enzyme-catalyzed acetylation, a crucial step in producing pharmaceutically relevant compounds Magadum & Yadav, ACS Omega, 2018.
Metabolism of Chloroacetamide Herbicides
Research by Coleman et al. (2000) explored the metabolism of chloroacetamide herbicides in human and rat liver microsomes, focusing on compounds like acetochlor and metolachlor. This study is relevant for understanding the biotransformation and potential toxicity of such herbicides, contributing to environmental and human health risk assessments Coleman et al., Environmental Health Perspectives, 2000.
Protein Tyrosine Phosphatase 1B Inhibitors
Saxena et al. (2009) designed and synthesized derivatives of 2-(4-methoxyphenyl)ethyl] acetamide, evaluating them for inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B), a target for antidiabetic drugs. Their findings correlated well with docking studies and in vivo antidiabetic activity screening, suggesting these compounds' potential in diabetes treatment Saxena et al., Bioorganic & medicinal chemistry letters, 2009.
Photocatalytic Degradation of Pharmaceuticals
Jallouli et al. (2017) studied the photocatalytic degradation of acetaminophen, a common pharmaceutical compound, using TiO2 nanoparticles. Their research addresses environmental concerns related to pharmaceutical residues in water sources, showcasing the application of photocatalysis in water treatment technologies Jallouli et al., Arabian Journal of Chemistry, 2017.
Propriétés
IUPAC Name |
2-(2-ethoxyphenoxy)-N-(1-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-3-21-16-11-7-8-12-17(16)22-13-18(20)19-14(2)15-9-5-4-6-10-15/h4-12,14H,3,13H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOJFAZRWVSNWQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCC(=O)NC(C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl N-methyl-N-[(4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]hept-1-yl)carbonyl]glycinate](/img/structure/B4062244.png)

![ethyl 1-[(5-acetyl-3-thienyl)carbonyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B4062265.png)

![6-{[2-(benzylamino)-2-oxoethyl]thio}-5-cyano-2-methyl-N,4-diphenyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4062284.png)
![N-[(1-phenylcyclopentyl)methyl]-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4062286.png)
![2-{[3-cyano-4-(3-ethoxy-4-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B4062301.png)


![2,4-dichloro-N-[2-(1-cyclohexen-1-yl)ethyl]-5-methylbenzenesulfonamide](/img/structure/B4062319.png)
![4-[5-(4-nitrophenyl)-2-furyl]-N-phenyl-1,3-thiazol-2-amine hydrobromide](/img/structure/B4062321.png)
![1-{5-[(4-ethylphenoxy)methyl]-2-furoyl}-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B4062322.png)
![{1-[3-(1H-indol-3-yl)propanoyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinyl}methanol](/img/structure/B4062338.png)

